molecular formula C7H8ClNO3S B165736 2-Amino-4-chloro-5-methylbenzenesulfonic acid CAS No. 88-51-7

2-Amino-4-chloro-5-methylbenzenesulfonic acid

Cat. No.: B165736
CAS No.: 88-51-7
M. Wt: 221.66 g/mol
InChI Key: VRLPHBSFRWMMPW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-4-chloro-5-methylbenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of azo dyes. It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. The compound’s amino and sulfonic acid groups allow it to form stable bonds with other biomolecules, enhancing its reactivity and versatility in biochemical processes. For instance, it can act as a substrate for enzymes involved in sulfonation reactions, leading to the formation of sulfonated aromatic compounds .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of key metabolic pathways, impacting cell function and viability. Studies have shown that exposure to this compound can result in alterations in gene expression, particularly in genes involved in stress response and detoxification .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites. This compound’s sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH, temperature, or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in various experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including organ damage and alterations in biochemical markers. Understanding the dosage effects is essential for determining safe and effective usage in experimental and industrial applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfonation and detoxification. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to various substrates. This compound can also affect metabolic flux by altering the levels of key metabolites, influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components. Understanding its transport mechanisms is crucial for predicting its behavior in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments, such as the cytoplasm or organelles, through targeting signals or post-translational modifications. These localization patterns are essential for understanding how the compound interacts with cellular machinery and influences biochemical processes .

Preparation Methods

2-Amino-4-chloro-5-methylbenzenesulfonic acid can be synthesized through various methods. One common method involves the sulfonation of 3-chloro-4-methyl-benzeneamine hydrogensulfate by baking it in vacuo at 195°C . Another method includes the reaction of 2-amino-4-chloro-5-methylbenzene with sulfuric acid, followed by hydrolysis to yield the desired product . Industrial production methods often involve similar sulfonation reactions, optimized for large-scale production.

Chemical Reactions Analysis

2-Amino-4-chloro-5-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, and various reducing agents. Major products formed from these reactions include different sulfonic acids and substituted benzene derivatives .

Scientific Research Applications

2-Amino-4-chloro-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

2-amino-4-chloro-5-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLPHBSFRWMMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2026527
Record name 4-Amino-6-chlorotoluene-3-sulphonic acid
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Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to beige solid; [HSDB] Light grey odorless microcrystalline powder; [MSDSonline]
Record name 2-Chloro-p-toluidine-5-sulfonic acid
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Solubility

ESSENTIALLY INSOL AS FREE ACID; SOL AS SODIUM SALT, SOL AS AMMONIUM SALT
Record name 2-CHLORO-P-TOLUIDINE-5-SULFONIC ACID
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Color/Form

WHITE TO BUFF POWDER

CAS No.

88-51-7, 6627-59-4
Record name 2-Amino-4-chloro-5-methylbenzenesulfonic acid
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Record name 2-Chloro-p-toluidine-5-sulfonic acid
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Record name Benzenesulfonic acid, 2-amino-4-chloro-5-methyl-
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Record name 4-Amino-6-chlorotoluene-3-sulphonic acid
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Record name 4-amino-6-chlorotoluene-3-sulphonic acid
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Record name Sodium 4-amino-6-chlorotoluene-3-sulphonate
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Record name 2-AMINO-4-CHLORO-5-METHYLBENZENESULFONIC ACID
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Record name 2-CHLORO-P-TOLUIDINE-5-SULFONIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 11.2 grams of 50% sodium hydroxide solution, 13.4 grams of 2-amino-5-methyl-benzene sulfonic acid .[.(o-anisidine).]. and 13.4 grams of 2-amino-4-chloro-5-methyl benzene sulfonic acid is prepared, and 300 ml. of water is added with stirring until clear. Ice is added to a volume of 488 ml. and the temperature is 0°±2° C., Concentrated hydrochloric acid (36.2 grams) is added with stirring over a period of 4 to 6 minutes. A solution of 10 grams of sodium nitride and 20 ml. of water is added, and the resulting mixture is stirred for 15 minutes at 10°-12° C. while testing for excess acid with Congo Red and for nitrite with potassium iodide paper.
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sodium nitride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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